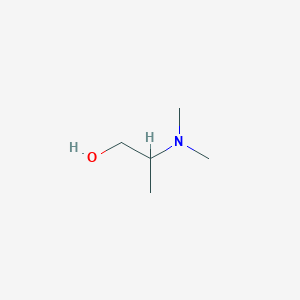
2-(二甲氨基)丙醇
描述
2-(Dimethylamino)propan-1-ol is a chemical compound that has been studied in various contexts due to its interesting properties and potential applications. It is a structural motif in several compounds that have been synthesized and characterized for different purposes, ranging from catalysis in polymerization processes to the synthesis of natural insecticides.
Synthesis Analysis
The synthesis of compounds containing the 2-(dimethylamino)propan-1-ol unit has been reported in several studies. For instance, [2-(Dimethylamino)ethyl]-substituted cyclopentadienyltitanium complexes were synthesized and characterized, indicating the versatility of this group in forming stable complexes with metals such as titanium . Additionally, 2-(Dimethylamino)-1,3-dithiocyanatopropane, a compound related to 2-(dimethylamino)propan-1-ol, was prepared as a key intermediate for synthesizing a natural insecticide, showcasing the compound's utility in organic synthesis .
Molecular Structure Analysis
The molecular structure of derivatives of 2-(dimethylamino)propan-1-ol has been elucidated using various techniques, including X-ray diffraction analysis. Crystal structures of these derivatives reveal details about their conformation and the interactions that stabilize their structures, such as hydrogen bonding and van der Waals forces . The intramolecular coordination of the dimethylamino group to titanium in the synthesized complexes further highlights the structural significance of the dimethylamino group .
Chemical Reactions Analysis
The reactivity of compounds containing the 2-(dimethylamino)propan-1-ol moiety has been explored in different chemical reactions. For example, the esterification of 3-(dimethylamino)propan-1-ol and its derivatives by N-acetylimidazole in acetonitrile was studied, revealing insights into the reaction mechanism and the influence of substitution on reaction rates . These findings contribute to a deeper understanding of the chemical behavior of compounds with the 2-(dimethylamino)propan-1-ol structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(dimethylamino)propan-1-ol derivatives have been investigated through various analytical methods. The absolute configurations and preferred conformations of these compounds have been determined using techniques such as ORD and NMR spectroscopy . Theoretical studies, including DFT and MP2 calculations, have been conducted to investigate the thermodynamic properties of these compounds, providing valuable information on their stability and reactivity .
科学研究应用
Synthesis of Aryloxy Propanamines : O’Brien et al. (2002) described the synthesis of N,N-dimethyl-3-aryloxy-3-aryl-1-propanamines, which are derived from 3-(dimethylamino)-1-phenyl-propan-1-ol. This synthesis involves the regiospecific opening of an azetidinium ion intermediate (O’Brien, Phillips, & Towers, 2002).
Alkylation and Ring Closure Reactions : Roman (2013) used 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base derived from 2-acetylthiophene, to generate a diverse library of compounds through different alkylation and ring closure reactions (Roman, 2013).
Viscosity Studies : Fu, Zhang, and Fu (2019) measured the viscosities of CO2-loaded 3-(dimethylamino)propan-1-ol (3DMA1P) aqueous solutions, contributing to the understanding of fluid dynamics in chemical processes (Fu, Zhang, & Fu, 2019).
Chemical Analysis Method Development : Jeżewska and Woźnica (2020) developed a method for determining propan-2-ol in workplace air, which included a step involving N,N-dimethylformamide, a compound related to 2-(Dimethylamino)propan-1-ol (Jeżewska & Woźnica, 2020).
Mechanism of Esterification : Madder et al. (1997) studied the esterification of 3-(Dimethylamino)propan-1-ol and its derivatives, providing insights into the reaction mechanisms in organic chemistry (Madder, Sebastian, Haver, Clercq, & Maskill, 1997).
Photophysical Behavior : Moreno Cerezo et al. (2001) examined the photophysical behavior of probes including 1-[6-(Dimethylamino)naphthalen-2-yl]propan-1-one in various solvents, contributing to the understanding of solvent effects on photophysical properties (Moreno Cerezo et al., 2001).
Pharmaceutical Intermediate Synthesis : Zhang et al. (2015) discussed the use of 3-(dimethylamino)-1-phenylpropan-1-ol as an important intermediate in the synthesis of antidepressants (Zhang, Chen, Chi, Feng, Wu, & Zhu, 2015).
Photochemical Studies : Gruen and Schulte‐Frohlinde (1974) investigated the photo-oxidation of 4-Dimethylamino-2′,4′-dinitroazobenzene in propan-2-ol, providing insights into the photochemical behavior of azo dyes (Gruen & Schulte‐Frohlinde, 1974).
安全和危害
属性
IUPAC Name |
2-(dimethylamino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-5(4-7)6(2)3/h5,7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKGYWLWIJLDGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871239 | |
| Record name | 1-Propanol, 2-(dimethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)propan-1-ol | |
CAS RN |
15521-18-3 | |
| Record name | 2-(Dimethylamino)-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15521-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanol, 2-(dimethylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015521183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanol, 2-(dimethylamino)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26882 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanol, 2-(dimethylamino)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17707 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanol, 2-(dimethylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanol, 2-(dimethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(dimethylamino)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.947 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



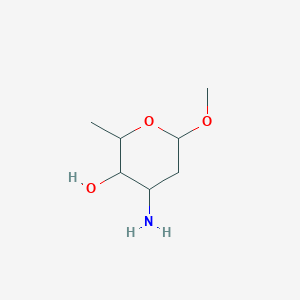
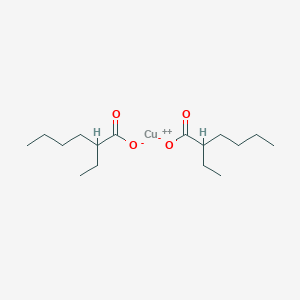
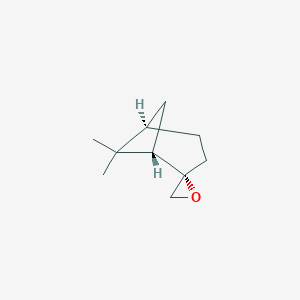

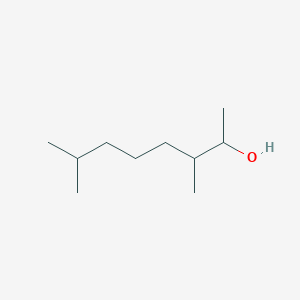
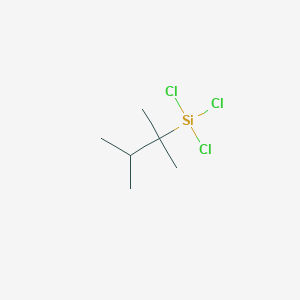

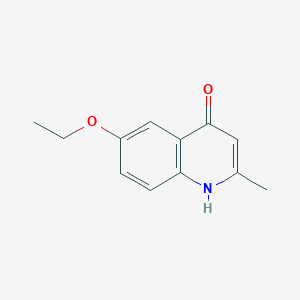
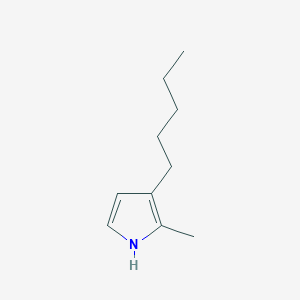

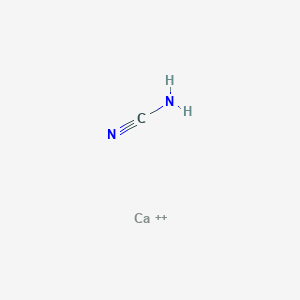
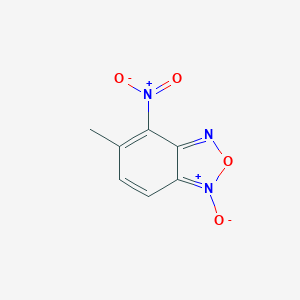

![2-Azaspiro[4.5]decan-1-one](/img/structure/B94265.png)